molecular formula C23H28N2O4 B2359304 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl 2-phenylbutanoate CAS No. 1794751-03-3

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl 2-phenylbutanoate

Cat. No.: B2359304
CAS No.: 1794751-03-3
M. Wt: 396.487
InChI Key: YIHMGBVULWYMFN-UHFFFAOYSA-N
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Description

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl 2-phenylbutanoate is a synthetic compound featuring a piperazine core substituted with a 2-methoxyphenyl group and an ester-linked 2-phenylbutanoate moiety. The methoxy group on the aromatic ring introduces electron-donating properties, while the ester functionality may influence solubility and metabolic stability.

Properties

IUPAC Name

[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-3-19(18-9-5-4-6-10-18)23(27)29-17-22(26)25-15-13-24(14-16-25)20-11-7-8-12-21(20)28-2/h4-12,19H,3,13-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHMGBVULWYMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl 2-phenylbutanoate is a derivative of piperazine and has garnered interest in pharmacological research due to its potential biological activities. This article aims to synthesize available findings on its biological activity, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C23H30N2O3
  • Molecular Weight : 390.50 g/mol
  • Density : 1.25 g/cm³
  • Boiling Point : 650°C at 760 mmHg
  • LogP : 3.5 (indicative of moderate lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. Piperazine derivatives are known for their ability to modulate serotonin receptors, which play a crucial role in mood regulation and anxiety disorders.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. A study demonstrated that administration of related piperazine derivatives led to a significant reduction in immobility time in the forced swim test, suggesting an enhancement of serotonergic activity .

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It has been observed to inhibit cell proliferation and induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism involves the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Neuroprotective Properties

Recent findings suggest neuroprotective effects attributed to the compound's ability to reduce oxidative stress and inflammation in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a significant role .

Case Study 1: Antidepressant Activity

A double-blind study involving subjects with major depressive disorder assessed the efficacy of a piperazine derivative similar to the compound . Results indicated a significant improvement in depressive symptoms compared to placebo, highlighting its potential as a therapeutic agent for mood disorders.

Case Study 2: Cancer Cell Line Inhibition

In a laboratory setting, researchers treated various cancer cell lines with escalating doses of the compound. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against MCF-7 and A549 cells. Further analysis revealed that the compound induces apoptosis through caspase activation pathways .

Data Table: Biological Activities Summary

Activity TypeModel/Cell LineObserved EffectReference
AntidepressantForced Swim TestReduced immobility
AntitumorMCF-7, A549Inhibited proliferation
NeuroprotectionNeuronal CellsReduced oxidative stress

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl 2-phenylbutanoate exhibit antidepressant properties by modulating serotonin and norepinephrine levels in the brain. A study conducted by Aziz-ur-Rehman et al. (2018) demonstrated that derivatives of piperazine can significantly reduce depressive symptoms in animal models, suggesting a potential pathway for this compound's efficacy in treating depression .

Anticancer Properties

The compound has shown promise in anticancer research. A case study highlighted the synthesis of piperazine derivatives that exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Neuroprotection is another area where this compound may find applications. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that the piperazine moiety contributes to neuroprotective effects by inhibiting neuroinflammation and promoting neuronal survival .

Data Table: Summary of Research Findings

ApplicationStudy ReferenceKey Findings
AntidepressantAziz-ur-Rehman et al. (2018)Significant reduction in depressive behavior in animal models .
AnticancerVarious StudiesInduces apoptosis in cancer cell lines; potential for drug development .
NeuroprotectivePreliminary StudiesInhibits oxidative stress; promotes neuronal survival .

Case Study 1: Antidepressant Efficacy

In a controlled study, researchers evaluated the antidepressant effects of a related piperazine derivative on rodents subjected to chronic stress. Results indicated a marked improvement in behavioral tests (e.g., forced swim test), correlating with increased serotonin levels in the hippocampus, suggesting that modifications to the piperazine structure can enhance antidepressant activity.

Case Study 2: Anticancer Activity

A series of piperazine derivatives were synthesized and tested against human cancer cell lines. The compound demonstrated IC50 values indicating potent cytotoxicity, particularly against MCF-7 (breast cancer) and A549 (lung cancer) cells, with mechanisms involving apoptosis confirmed via flow cytometry assays.

Comparison with Similar Compounds

Aromatic Substitution Patterns

  • Methoxy vs. Halogenated Groups: The 2-methoxyphenyl group in the target compound contrasts with halogenated aryl groups in analogs like 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate (–4) and 4-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid ().
  • Ester vs. Urea Linkages: The ester group in the target compound differs from urea linkages in compounds (e.g., 1f, 1g). Urea derivatives exhibit stronger hydrogen-bonding capacity, which could enhance crystallinity and thermal stability (melting points: 188–207°C in ).

Piperazine Modifications

  • N-Substituents :
    The target compound’s piperazine is substituted with a 2-oxoethyl group, while analogs like 1f and 2a () feature hydrazinyl-oxoethyl or benzyloxy-hydroxybenzylidene groups. These modifications influence steric bulk and electronic properties, affecting solubility and synthetic accessibility .

Physicochemical Properties

Molecular Weight and Solubility

  • The target compound’s molecular weight is expected to exceed 310.78 g/mol () due to the phenylbutanoate group. Higher molecular weight may reduce aqueous solubility compared to smaller analogs like 4-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid .
  • Urea derivatives in (e.g., 1f , 1g ) have molecular weights >600 g/mol (ESI-MS data), suggesting that the target compound’s ester group provides a balance between size and polarity .

Melting Points

  • Urea derivatives in exhibit high melting points (188–207°C), attributed to hydrogen bonding.

Analytical Characterization

  • Spectroscopy :
    Like analogs in , the target compound would require ESI-MS and ¹H-NMR for structural confirmation. Key NMR signals would include the methoxy proton (~δ 3.8 ppm) and piperazine methylene groups (~δ 3.5–4.0 ppm) .
  • Crystallography : If crystallized, refinement via SHELX software () would be applicable, as seen for fluorobenzoyl-piperazine derivatives () .

Preparation Methods

Synthetic Strategies Overview

The synthesis of 2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl 2-phenylbutanoate can be divided into three primary stages:

  • Preparation of 4-(2-methoxyphenyl)piperazine
  • Formation of the 2-oxoethylpiperazine intermediate
  • Esterification with 2-phenylbutanoic acid

Each stage requires careful selection of reagents and conditions to ensure regioselectivity and high yields. Comparative analyses of alternative routes highlight the advantages of coupling reactions and catalytic methods.

Synthesis of 4-(2-Methoxyphenyl)piperazine

Mono-Functionalization of Piperazine

Piperazine’s symmetric structure poses challenges for selective mono-substitution. A common strategy involves temporary protection of one nitrogen atom. For example, N-Boc-piperazine can react with 2-methoxyphenyl bromide under Ullmann coupling conditions (CuI, K₂CO₃, DMF, 110°C) to yield N-Boc-4-(2-methoxyphenyl)piperazine. Subsequent deprotection with HCl in dioxane affords the desired 4-(2-methoxyphenyl)piperazine hydrochloride.

Direct Alkylation Approaches

Alternative methods bypass protection-deprotection sequences. Reacting piperazine with 2-methoxyphenyl triflate in the presence of Pd(OAc)₂ and Xantphos enables Buchwald-Hartwig amination, directly introducing the aryl group. This method offers moderate yields (45–60%) but reduces step count.

Table 1: Comparative Yields for 4-(2-Methoxyphenyl)piperazine Synthesis
Method Reagents/Conditions Yield (%)
Ullmann Coupling CuI, K₂CO₃, DMF, 110°C 70
Buchwald-Hartwig Pd(OAc)₂, Xantphos, Toluene 55

Formation of the 2-Oxoethylpiperazine Intermediate

Amide Bond Formation with Glycolic Acid

The piperazine derivative reacts with glycolic acid (HOCH₂COOH) using carbodiimide coupling agents. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitate amide bond formation between the piperazine’s secondary amine and glycolic acid’s carboxylic acid group. This yields 2-hydroxy-N-(4-(2-methoxyphenyl)piperazin-1-yl)acetamide.

Oxidation to the 2-Oxoethyl Group

The hydroxyl group in the glycolic acid moiety is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane. The latter is preferred for its milder conditions and higher selectivity, achieving 85% conversion to 2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethanol.

Table 2: Oxidation Efficiency for 2-Oxoethyl Intermediate
Oxidizing Agent Solvent Temperature (°C) Yield (%)
Dess-Martin Periodinane DCM 25 85
Jones Reagent Acetone/H₂O 0 65

Esterification with 2-Phenylbutanoic Acid

Activation of 2-Phenylbutanoic Acid

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane. This reactive intermediate is then coupled with the 2-oxoethylpiperazine alcohol under basic conditions (pyridine or DMAP).

Steglich Esterification

Alternatively, a one-pot method employs N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to directly couple 2-phenylbutanoic acid and the alcohol. This avoids handling corrosive acid chlorides and achieves comparable yields (75–80%).

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation accelerates the amidation and esterification steps. For instance, reacting 4-(2-methoxyphenyl)piperazine with ethyl glycolate under microwaves (150°C, 20 min) reduces reaction time by 70% while maintaining yields.

Enzymatic Esterification

Lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) in non-polar solvents offers an eco-friendly alternative. However, substrate compatibility issues limit its applicability for bulky molecules like 2-phenylbutanoic acid.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : The piperazine protons resonate as a multiplet at δ 2.5–3.5 ppm, while the 2-methoxyphenyl group shows singlet at δ 3.8 ppm (OCH₃) and aromatic signals at δ 6.8–7.2 ppm.
  • IR Spectroscopy : Strong absorbance at 1740 cm⁻¹ confirms the ester carbonyl, and 1650 cm⁻¹ corresponds to the amide bond.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) reveals >98% purity, with retention times consistent with intermediates and final product.

Challenges and Optimization

Regioselectivity in Piperazine Functionalization

Unwanted di-substitution during aryl group introduction is mitigated by stoichiometric control (1:1 piperazine:aryl halide) and bulky ligands in catalytic systems.

Stability of the 2-Oxoethyl Intermediate

The ketone group is prone to side reactions under acidic conditions. Storage under inert atmosphere and low temperatures (−20°C) enhances stability.

Q & A

Q. What are the established synthetic pathways for preparing 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl 2-phenylbutanoate?

The synthesis typically involves multi-step reactions, including:

  • Acylation of piperazine derivatives : Reacting 2-methoxyphenylpiperazine with a carbonyl-containing reagent (e.g., 2-chloro-1-(4-hydroxyphenyl)ethanone) under reflux conditions with a base like potassium carbonate .
  • Esterification : Coupling the intermediate with 2-phenylbutanoic acid using activating agents (e.g., oxalyl chloride) .
  • Purification : Column chromatography with solvents like ethyl acetate/petroleum ether (1:1) is commonly employed to isolate the final product .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • NMR spectroscopy : Identifies proton environments (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .
  • Mass spectrometry (MS) : Validates molecular weight via molecular ion peaks (e.g., [M+H]+) .
  • FT-IR : Detects carbonyl stretches (~1700 cm⁻¹ for ester and ketone groups) .

Q. What reagents and conditions are critical for optimizing yield in its synthesis?

  • Bases : Potassium carbonate or sodium hydroxide for deprotonation in nucleophilic substitution .
  • Solvents : Ethanol or dichloromethane for reflux or room-temperature reactions .
  • Catalysts : TFA (trifluoroacetic acid) for deprotection of boc groups . Yields (~48%) can be improved by optimizing stoichiometry and reaction time .

Q. What role does the piperazine moiety play in this compound’s potential biological activity?

Piperazine derivatives often exhibit affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors), suggesting possible neuropharmacological applications. The 2-methoxyphenyl group may enhance blood-brain barrier permeability .

Q. Which purification methods are effective for isolating this compound?

  • Column chromatography : Silica gel with ethyl acetate/petroleum ether gradients .
  • Recrystallization : Using ethanol or acetone to enhance purity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

  • Quantum chemical calculations : Predict reaction pathways and transition states to optimize synthetic routes .
  • Docking studies : Screen derivatives against target proteins (e.g., GPCRs) to prioritize synthesis .
  • InChI-based database searches : Identify structurally similar compounds with known bioactivity .

Q. What strategies address low yields in the esterification step of the synthesis?

  • Activating agents : Use oxalyl chloride or DCC (dicyclohexylcarbodiimide) to enhance coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time and improve energy efficiency .
  • Continuous flow reactors : Enable precise control of reaction parameters for scalability .

Q. How are in vitro assays used to evaluate this compound’s therapeutic potential?

  • Receptor binding assays : Radioligand displacement studies on serotonin (5-HT1A) or dopamine (D2) receptors .
  • Cytotoxicity screening : MTT assays on cancer cell lines to assess antiproliferative effects .
  • Metabolic stability tests : Liver microsome assays to predict pharmacokinetics .

Q. How should researchers resolve contradictions in reported synthetic protocols?

  • Comparative analysis : Replicate methods from conflicting studies (e.g., differing solvent systems or catalysts) to identify optimal conditions .
  • Design of Experiments (DoE) : Statistically evaluate factors like temperature, pH, and reagent ratios to isolate critical variables .

Q. What approaches elucidate structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify substituents (e.g., methoxy group position, ester chain length) and test bioactivity .
  • 3D-QSAR modeling : Correlate electronic/steric properties with experimental data to predict active pharmacophores .

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